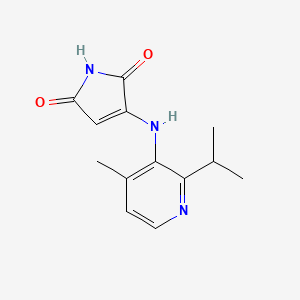
3-((2-Isopropyl-4-methylpyridin-3-yl)amino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642054 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642054 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32642054 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. The industrial methods also incorporate purification steps to remove impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD32642054 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642054 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired transformations.
Major Products: The major products formed from the reactions of MFCD32642054 depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
MFCD32642054 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD32642054 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of MFCD32642054 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are studied using various biochemical and biophysical techniques to understand how MFCD32642054 influences biological systems.
Comparison with Similar Compounds
Similar Compounds: MFCD32642054 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: The uniqueness of MFCD32642054 lies in its specific molecular interactions and reactivity. These characteristics make it distinct from other compounds and valuable for specific applications in research and industry.
Conclusion
MFCD32642054 is a compound with significant scientific interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various fields of research and industry. The comparison with similar compounds further emphasizes its distinctiveness and potential for future studies.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-[(4-methyl-2-propan-2-ylpyridin-3-yl)amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)11-12(8(3)4-5-14-11)15-9-6-10(17)16-13(9)18/h4-7H,1-3H3,(H2,15,16,17,18) |
InChI Key |
JXYZHMCIGAQQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)NC2=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















